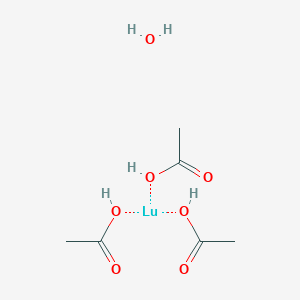
Lutetium acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium acetate hydrate is a chemical compound with the formula Lu(CH₃COO)₃·xH₂O. It is the acetate salt of lutetium, a rare earth element, and is known for forming colorless, water-soluble crystals. This compound is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Lutetium acetate hydrate can be synthesized through several methods:
Neutralization Reaction: Lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃) reacts with acetic acid (CH₃COOH) to produce lutetium acetate and water
Reaction with Gaseous Acetic Acid: Lutetium oxide can also react with gaseous acetic acid or a 50% acetic acid solution to form lutetium acetate.
Chemical Reactions Analysis
Lutetium acetate hydrate undergoes various chemical reactions:
Reaction with Ammonium Fluoride: Produces lutetium fluoride (LuF₃) and ammonium acetate
Reaction with Phosphoric Acid: Produces lutetium phosphate (LuPO₄) and acetic acid
Hydrolysis of Fluoroborates: The fluoride ions formed by the hydrolysis of fluoroborates can precipitate with Lu³⁺.
Scientific Research Applications
Lutetium acetate hydrate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other lutetium compounds and is used in catalysis and materials science.
Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
Medicine: Lutetium-based compounds are explored for their potential in medical imaging and radiotherapy.
Industry: It is used in the production of specialty glasses, ceramics, and phosphors.
Mechanism of Action
The mechanism of action of lutetium acetate hydrate involves its ability to form complexes with various ligands and participate in catalytic processes. The lutetium ion (Lu³⁺) can interact with different molecular targets and pathways, facilitating various chemical transformations .
Comparison with Similar Compounds
Lutetium acetate hydrate can be compared with other rare earth acetates such as ytterbium acetate, thulium acetate, and neodymium acetate. These compounds share similar properties but differ in their specific reactivities and applications. For example:
Ytterbium acetate: Used in similar catalytic and material science applications.
Thulium acetate: Employed in specialized medical and industrial applications.
Neodymium acetate: Known for its use in the production of strong permanent magnets
This compound stands out due to its unique position in the lanthanide series and its specific reactivity patterns.
Properties
Molecular Formula |
C6H14LuO7 |
|---|---|
Molecular Weight |
373.14 g/mol |
IUPAC Name |
acetic acid;lutetium;hydrate |
InChI |
InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
PEIMWIHSDHXBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


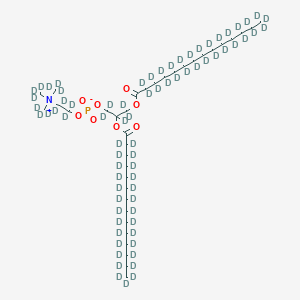
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)



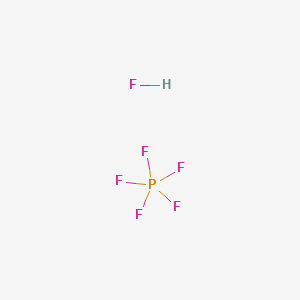
![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

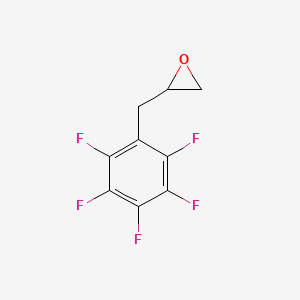
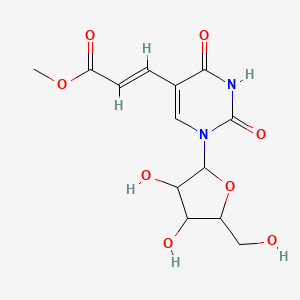
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)

